molecular formula C16H12ClN3 B13144422 4-(chloromethyl)-2,6-dipyridin-4-ylpyridine

4-(chloromethyl)-2,6-dipyridin-4-ylpyridine

Cat. No.: B13144422
M. Wt: 281.74 g/mol
InChI Key: WRQCVSUXFONPMF-UHFFFAOYSA-N
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Description

4-(chloromethyl)-2,6-dipyridin-4-ylpyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2,6-dipyridin-4-ylpyridine typically involves the halomethylation of a pyridine precursor. One common method is the reaction of a pyridine derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2,6-dipyridin-4-ylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

Scientific Research Applications

4-(chloromethyl)-2,6-dipyridin-4-ylpyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.

    Materials Science: The compound is utilized in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

    Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2,6-dipyridin-4-ylpyridine depends on its application:

Comparison with Similar Compounds

Similar Compounds

  • 4-(bromomethyl)-2,6-dipyridin-4-ylpyridine
  • 4-(iodomethyl)-2,6-dipyridin-4-ylpyridine
  • 2,6-dipyridin-4-ylpyridine

Uniqueness

4-(chloromethyl)-2,6-dipyridin-4-ylpyridine is unique due to its specific reactivity and stability. The chloromethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is more stable and less reactive, which can be advantageous in certain synthetic applications .

Properties

Molecular Formula

C16H12ClN3

Molecular Weight

281.74 g/mol

IUPAC Name

4-(chloromethyl)-2,6-dipyridin-4-ylpyridine

InChI

InChI=1S/C16H12ClN3/c17-11-12-9-15(13-1-5-18-6-2-13)20-16(10-12)14-3-7-19-8-4-14/h1-10H,11H2

InChI Key

WRQCVSUXFONPMF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=N2)C3=CC=NC=C3)CCl

Origin of Product

United States

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